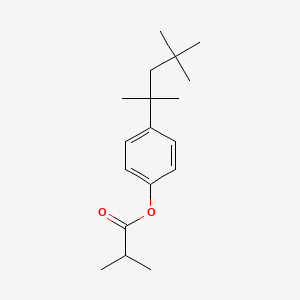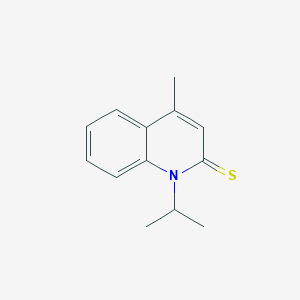
1-Isopropyl-4-methylquinoline-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) is a chemical compound known for its unique structure and properties It is a derivative of carbostyril, which is a heterocyclic compound containing a benzene ring fused to a pyridone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) typically involves the following steps:
Starting Materials: The synthesis begins with carbostyril as the core structure.
Isopropylation: Introduction of the isopropyl group is achieved through alkylation reactions using isopropyl halides under basic conditions.
Methylthio Substitution: The methylthio group is introduced via nucleophilic substitution reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.
Industrial Production Methods
Industrial production of Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled addition of reagents and monitoring of reaction progress.
Purification: Purification steps such as recrystallization or chromatography to isolate the desired product.
Quality Control: Rigorous quality control measures to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or hydrocarbon derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, hydrocarbons.
Substitution: Amines, ethers, thioethers.
Aplicaciones Científicas De Investigación
Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) can be compared with other carbostyril derivatives, such as:
Carbostyril: The parent compound with a simpler structure.
1-Isopropylcarbostyril: Lacks the methylthio group, resulting in different reactivity and applications.
4-Methylthiocarbostyril:
The unique combination of isopropyl and methylthio groups in Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Propiedades
Número CAS |
2540-19-4 |
|---|---|
Fórmula molecular |
C13H15NS |
Peso molecular |
217.33 g/mol |
Nombre IUPAC |
4-methyl-1-propan-2-ylquinoline-2-thione |
InChI |
InChI=1S/C13H15NS/c1-9(2)14-12-7-5-4-6-11(12)10(3)8-13(14)15/h4-9H,1-3H3 |
Clave InChI |
YIXMZTHITGRMLM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=S)N(C2=CC=CC=C12)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


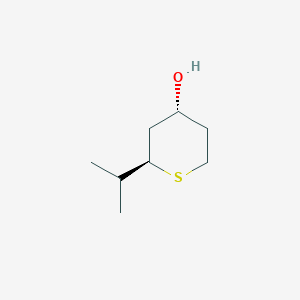
![N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester](/img/structure/B13799891.png)
![1-Oxaspiro[4.4]non-3-ene,2-(2,4-hexadiynylidene)-,(2E)-(9CI)](/img/structure/B13799893.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-phenyl-5-[1-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B13799894.png)

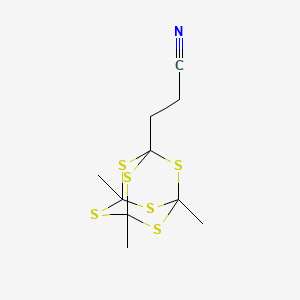
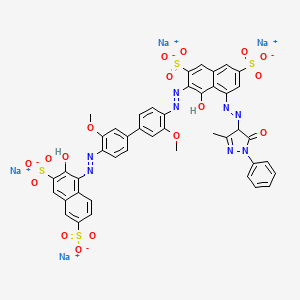
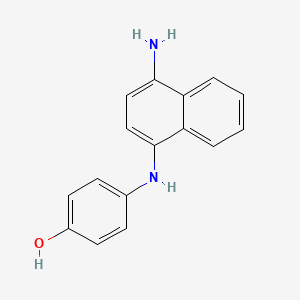
![1H-Pyrazole-1-aceticacid,alpha,3,5-trimethyl-4-nitro-,[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide(9CI)](/img/structure/B13799927.png)
![16-Methyl-15H-cyclopenta[a]phenanthrene](/img/structure/B13799932.png)
![((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-en-3-yl)boronic acid pinacol ester](/img/structure/B13799946.png)
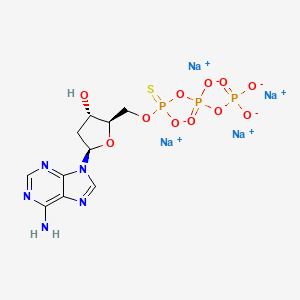
![Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro](/img/structure/B13799966.png)
